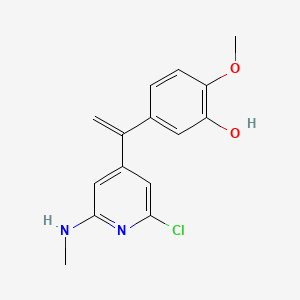
Proadrenomedullin (1-20) (rat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proadrenomedullin (1-20) (rat) is a biologically active peptide derived from the precursor protein preproadrenomedullinIt plays a significant role in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Proadrenomedullin (1-20) (rat) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of proadrenomedullin (1-20) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves multiple steps, including HPLC and lyophilization, to ensure high purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Proadrenomedullin (1-20) (rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions, particularly involving cysteine residues that form disulfide bonds.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Cleavage from Resin: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Oxidation-Reduction: Oxidizing agents like iodine for disulfide bond formation and reducing agents like dithiothreitol (DTT) for disulfide bond reduction
Major Products: The primary product of these reactions is the purified proadrenomedullin (1-20) (rat) peptide. Secondary products may include truncated or modified peptides resulting from incomplete synthesis or side reactions .
Wissenschaftliche Forschungsanwendungen
Proadrenomedullin (1-20) (rat) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving vasodilation and angiogenesis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and cancer. .
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
Proadrenomedullin (1-20) (rat) exerts its effects through specific receptors, primarily in the cardiovascular and nervous systems. It binds to receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. These pathways often involve cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), resulting in vasodilation, reduced inflammation, and enhanced angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Adrenomedullin: A related peptide with similar vasodilatory and anti-inflammatory properties.
Calcitonin Gene-Related Peptide (CGRP): Another peptide involved in vasodilation and pain modulation.
Endothelin: A peptide with opposing effects, primarily causing vasoconstriction
Uniqueness: Proadrenomedullin (1-20) (rat) is unique due to its specific sequence and the distinct physiological roles it plays. Unlike adrenomedullin, which has a broader range of effects, proadrenomedullin (1-20) (rat) is more specialized in its actions, particularly in the cardiovascular system .
Eigenschaften
Molekularformel |
C111H177N37O28 |
|---|---|
Molekulargewicht |
2477.8 g/mol |
IUPAC-Name |
(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C111H177N37O28/c1-56(2)44-75(100(168)145-82(53-149)105(173)131-68(89(118)157)33-21-41-125-109(119)120)138-91(159)59(6)130-98(166)78(47-62-51-128-66-28-13-11-26-64(62)66)141-95(163)71(32-17-20-40-114)135-103(171)80(49-86(117)154)143-102(170)79(48-63-52-129-67-29-14-12-27-65(63)67)142-94(162)70(31-16-19-39-113)134-92(160)69(30-15-18-38-112)133-93(161)73(35-23-43-127-111(123)124)136-101(169)77(46-61-24-9-8-10-25-61)140-97(165)74(36-37-85(116)153)137-106(174)83(54-150)146-107(175)84(55-151)147-108(176)88(60(7)152)148-104(172)81(50-87(155)156)144-99(167)76(45-57(3)4)139-96(164)72(132-90(158)58(5)115)34-22-42-126-110(121)122/h8-14,24-29,51-52,56-60,68-84,88,128-129,149-152H,15-23,30-50,53-55,112-115H2,1-7H3,(H2,116,153)(H2,117,154)(H2,118,157)(H,130,166)(H,131,173)(H,132,158)(H,133,161)(H,134,160)(H,135,171)(H,136,169)(H,137,174)(H,138,159)(H,139,164)(H,140,165)(H,141,163)(H,142,162)(H,143,170)(H,144,167)(H,145,168)(H,146,175)(H,147,176)(H,148,172)(H,155,156)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t58-,59-,60+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,88-/m0/s1 |
InChI-Schlüssel |
WNHLDNZTMYROCS-BDUFWTITSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


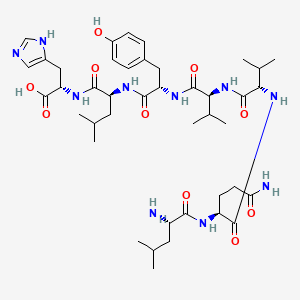
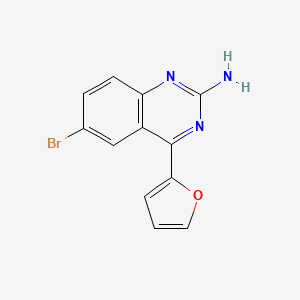
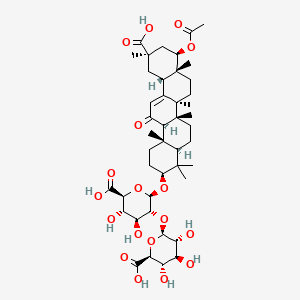
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

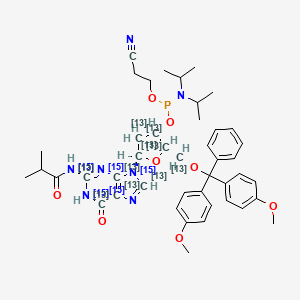
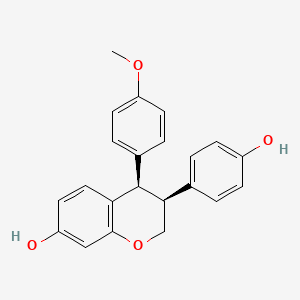



![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

